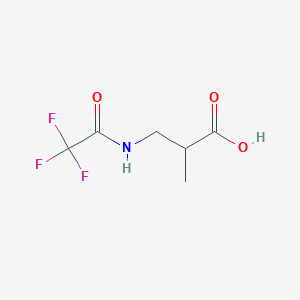![molecular formula C11H21NO2 B15304385 rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate is a chemical compound with the molecular formula C11H21NO2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate typically involves the reaction of 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Scientific Research Applications
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride: Another racemic mixture with a similar piperidine structure.
methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate: The non-racemic form of the compound.
Uniqueness
rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate is unique due to its specific stereochemistry and the presence of both enantiomers. This racemic mixture can exhibit different biological activities compared to its non-racemic counterparts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-[(2S,4R)-4-methylpiperidin-2-yl]propanoate |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-12-9(7-8)11(2,3)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
QJXNFCATCFLGBT-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C(C)(C)C(=O)OC |
Canonical SMILES |
CC1CCNC(C1)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


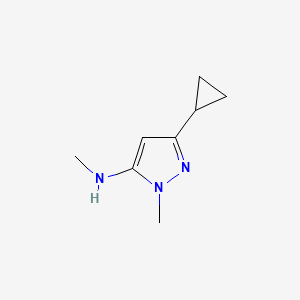
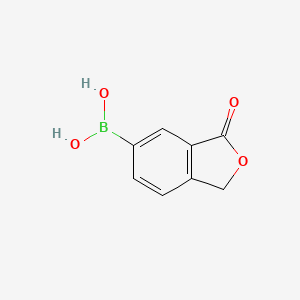
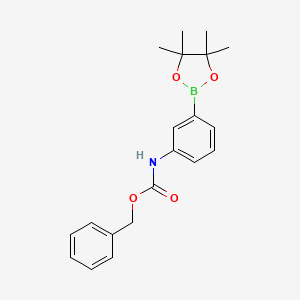
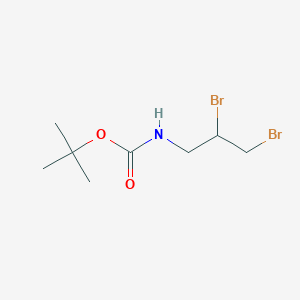
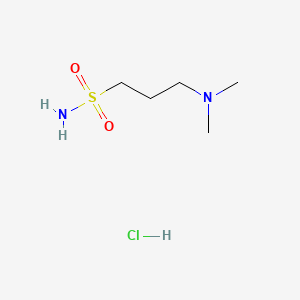
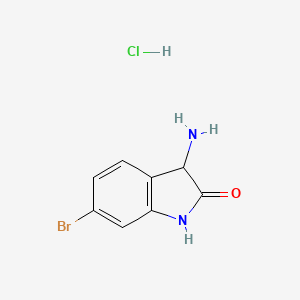
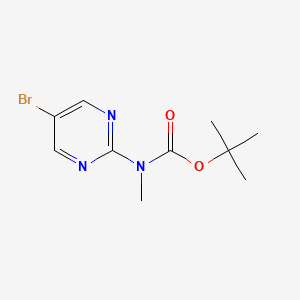
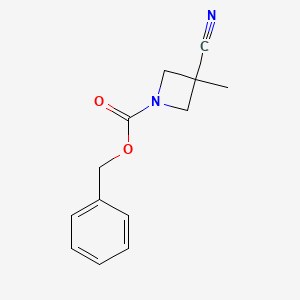
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)

![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)

![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)
